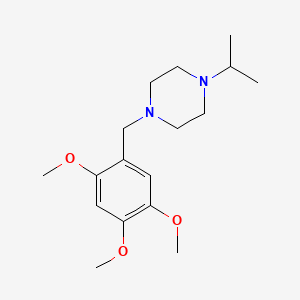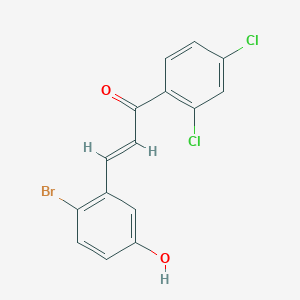![molecular formula C14H26N2O B10883657 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one typically involves the reaction of 3-methylbutan-1-one with 4-(pyrrolidin-1-yl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and potency of the final product .
化学反応の分析
Types of Reactions
3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted analogs.
科学的研究の応用
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
作用機序
The mechanism of action of 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants .
類似化合物との比較
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP): A synthetic cathinone with similar stimulant effects.
4-Fluoro-3-methyl-α-PVP (MFPVP): Another synthetic cathinone with comparable properties.
Uniqueness
3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one is unique due to its specific structural configuration, which influences its pharmacological profile and potency. The presence of both pyrrolidine and piperidine rings in its structure contributes to its distinct interaction with neurotransmitter systems, setting it apart from other similar compounds .
特性
分子式 |
C14H26N2O |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
3-methyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C14H26N2O/c1-12(2)11-14(17)16-9-5-13(6-10-16)15-7-3-4-8-15/h12-13H,3-11H2,1-2H3 |
InChIキー |
OCKYDJQNGKEIPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Chlorophenyl)[4-(2-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10883578.png)


![N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B10883596.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B10883604.png)
![n~1~-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B10883609.png)
![1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10883611.png)
![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883616.png)
![4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid](/img/structure/B10883627.png)
![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)

![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10883659.png)
